3-(1-Methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide
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Overview
Description
3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE typically involves the condensation of 1-methyl-1,3-benzodiazole with benzothiophene-1,1-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid
- Phenoxymethybenzoimidazole derivatives
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12N2O2S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C16H12N2O2S2/c1-18-13-8-4-3-7-12(13)17-16(18)21-14-10-22(19,20)15-9-5-2-6-11(14)15/h2-10H,1H3 |
InChI Key |
JSGKIBVGYPSLMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SC3=CS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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